1-(Isocyano(tosyl)methyl)-3-nitrobenzene
Overview
Description
“1-(Isocyano(tosyl)methyl)-3-nitrobenzene” is a chemical compound that contains an isocyanide group, a tosyl group, and a nitro group . The isocyanide group is known for its unique reactivity and has been used in various chemical reactions .
Synthesis Analysis
The synthesis of compounds similar to “1-(Isocyano(tosyl)methyl)-3-nitrobenzene” has been reported in the literature . These compounds are typically synthesized through dehydration of the corresponding N-(1-tosyl-1-alkenyl)formamides, which are reaction products of tosylmethyl isocyanide and aldehydes or ketones .
Molecular Structure Analysis
The molecular structure of “1-(Isocyano(tosyl)methyl)-3-nitrobenzene” can be analyzed based on its IUPAC name and the general properties of its functional groups . The isocyanide group may serve as both a nucleophile and an electrophile in chemical reactions .
Chemical Reactions Analysis
Isocyanides, such as the one present in “1-(Isocyano(tosyl)methyl)-3-nitrobenzene”, can undergo various reactions, such as multicomponent reactions, α-addition reactions, [4 + 1] cycloaddition reactions, and more .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Isocyano(tosyl)methyl)-3-nitrobenzene” can be inferred from its molecular structure . For example, it has a molecular weight of 285.4 g/mol and a topological polar surface area of 46.9 Ų .
Scientific Research Applications
Synthesis and Catalysis
Nitrobenzene derivatives, similar to 1-(Isocyano(tosyl)methyl)-3-nitrobenzene, are used in various synthesis processes. For example, nitrosobenzenes have been utilized as aminating reagents in the synthesis of 1H-indazoles through rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, demonstrating high efficiency and functional group tolerance (Wang & Li, 2016). This showcases the potential of nitrobenzene derivatives in facilitating complex molecular constructions.
Material Science
In material science, structural variations of nitrobenzene derivatives can influence the properties of compounds. For instance, a study on room-temperature ionic liquids (RTILs) showed that varying the alkyl group length in 1-alkyl-3-methylimidazolium hexafluorophosphates affects the selectivity and efficiency of alkali metal salt extraction by a crown ether, indicating the significant role of nitrobenzene derivatives in modifying the extraction process and selectivity (Chun et al., 2001).
Environmental Applications
Nitrobenzene derivatives are also explored for environmental applications, such as the reduction of nitrobenzene in synthetic wastewater using zerovalent iron (Fe0). This process transforms nitrobenzene into aniline, which can then be further treated, demonstrating an approach for the degradation of environmental pollutants (Mantha et al., 2001).
Future Directions
Isocyanides, including “1-(Isocyano(tosyl)methyl)-3-nitrobenzene”, have potential in many areas of drug discovery and could be considered in the design of future drugs . Additionally, new synthetic methodologies involving isocyanides are being developed, which could expand the scope of their applications .
properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-11-6-8-14(9-7-11)22(20,21)15(16-2)12-4-3-5-13(10-12)17(18)19/h3-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLATNYQZFZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)[N+](=O)[O-])[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378050 | |
Record name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |
CAS RN |
1029104-25-3 | |
Record name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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